1-Chloro-2-butene, commonly known as crotyl chloride, is a primary allylic chloride utilized extensively as an electrophilic building block in organic synthesis and industrial manufacturing. Characterized by a boiling point of 84–85 °C and a density of approximately 0.93 g/mL, this volatile liquid exists predominantly as the trans-isomer . Unlike saturated alkyl halides, the allylic double bond in 1-chloro-2-butene activates the adjacent carbon, facilitating rapid transition-metal-catalyzed cross-coupling and nucleophilic substitution reactions. For procurement professionals and synthetic chemists, securing high-purity 1-chloro-2-butene is critical for introducing the 2-butenyl (crotyl) moiety into active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials, where precise control over carbon chain extension and branching is required .
Substituting 1-chloro-2-butene with generic allylic halides compromises both process reproducibility and target molecule architecture. Using the unsubstituted allyl chloride fails to provide the terminal methyl group necessary for crotylation, fundamentally altering the downstream product. Attempting to use the secondary isomer, 3-chloro-1-butene, introduces severe steric hindrance at the reaction center and shifts the reaction pathway from a predictable primary SN2 attack to a complex mixture of SN1 and SN2' mechanisms, complicating purification [1]. Furthermore, substituting with the highly reactive crotyl bromide introduces severe storage instability; crotyl bromide spontaneously isomerizes to form a 15% equilibrium mixture of 3-bromo-1-butene, which destroys batch-to-batch consistency and precludes the collection of reproducible scale-up data [2]. Therefore, 1-chloro-2-butene is the strictly required reagent for stable, scalable, and regioselective crotylation workflows.
Generic allyl chlorides may exhibit slower oxidative addition rates, altering catalytic cycle efficiency compared to crotyl chloride.
Contamination with 3-chloro-1-butene reduces SN2 accessibility and may lower substitution yields.
Unspecified cis/trans ratios may shift product distributions in mechanistic studies, complicating data interpretation.
When evaluating allylic halides for scale-up, reagent stability is a primary procurement driver. Crotyl bromide is notoriously unstable, spontaneously isomerizing to form a 15% equilibrium mixture of its secondary isomer, 3-bromo-1-butene, which precludes reproducible data collection and ruins batch consistency [1]. In contrast, 1-chloro-2-butene maintains its structural integrity and primary halide form under standard storage conditions, ensuring reliable and consistent alkylating performance across manufacturing cycles.
| Evidence Dimension | Spontaneous isomerization during storage and handling |
| Target Compound Data | 1-Chloro-2-butene: Maintains isomeric integrity for reproducible alkylation |
| Comparator Or Baseline | Crotyl bromide: Spontaneously isomerizes to a 15% impurity mixture of 3-bromo-1-butene |
| Quantified Difference | Crotyl chloride avoids the 15% equilibrium impurity formation inherent to the bromide analog |
| Conditions | Standard laboratory storage and nucleophilic substitution conditions |
Buyers scaling sensitive alkylation steps must procure the chloride to avoid severe batch-to-batch yield variations caused by spontaneous reagent degradation.
For reactions requiring elevated temperatures or catalytic conditions, the thermodynamic stability of the precursor dictates the purity of the final product. 1-Chloro-2-butene is the thermodynamically favored product compared to its secondary isomer, 3-chloro-1-butene. Quantitative studies demonstrate that the equilibrium constant (K) strongly favors 1-chloro-2-butene, reaching values between 2.32 and 3.88 depending on temperature [1]. This means that attempting to use the secondary isomer will result in spontaneous rearrangement to the primary chloride, whereas starting with 1-chloro-2-butene ensures a stable, non-shifting reagent pool.
| Evidence Dimension | Thermodynamic equilibrium constant (K) favoring the primary halide |
| Target Compound Data | 1-Chloro-2-butene: Thermodynamically favored product (K = 2.32 to 3.88) |
| Comparator Or Baseline | 3-Chloro-1-butene: Thermodynamically unstable, spontaneously isomerizes |
| Quantified Difference | Equilibrium strongly favors 1-chloro-2-butene by a factor of >2.3 over the secondary isomer |
| Conditions | Toluene solvent at 60–80 °C under catalytic conditions |
Procuring the thermodynamically stable 1-chloro-2-butene prevents in-situ rearrangement during heated reactions, ensuring predictable product distributions.
In transition-metal-mediated carbon-carbon bond formation, the choice of halide dramatically impacts chemoselectivity. While allylic bromides are highly reactive, they frequently trigger competing Wurtz-type homocoupling pathways, generating considerable amounts of reduction and pinacol coupling byproducts. Conversely, allylic chlorides, specifically terminally substituted variants like 1-chloro-2-butene, successfully yield the desired cross-coupled products while effectively suppressing these abnormal homocoupling side reactions [1].
| Evidence Dimension | Formation of homocoupling (Wurtz-type) byproducts during metal-mediated allylation |
| Target Compound Data | 1-Chloro-2-butene: Successfully yields cross-coupled products with minimal homocoupling |
| Comparator Or Baseline | Allylic bromides: Generate considerable amounts of reduction and pinacol/Wurtz-type coupling byproducts |
| Quantified Difference | Chlorides effectively suppress the competing Wurtz-type coupling pathways that dominate bromide reactivity |
| Conditions | Manganese-mediated carbon-carbon bond formation in aqueous media |
Selecting the chloride over the bromide significantly reduces the burden of downstream purification by eliminating complex homocoupled impurities.
Because 1-chloro-2-butene avoids the 15% spontaneous isomerization observed with crotyl bromide [1], it is the preferred reagent for scaling up active pharmaceutical ingredients (APIs) that require a crotyl moiety. Its superior shelf-life and batch-to-batch consistency make it ideal for GMP manufacturing environments where impurity profiles must be strictly controlled to meet regulatory standards.
In complex cross-coupling reactions, such as palladium- or manganese-mediated allylations, 1-chloro-2-butene successfully suppresses the Wurtz-type homocoupling byproducts that plague allylic bromides [2]. This makes it the optimal electrophile for synthesizing branched carbon frameworks with high chemoselectivity, maximizing yield and minimizing the need for costly chromatographic separations.
As the thermodynamically favored primary halide [3], 1-chloro-2-butene provides predictable SN2 reactivity compared to its sterically hindered secondary isomer, 3-chloro-1-butene. It is highly recommended for the direct alkylation of amines, thiols, and alkoxides where maintaining the integrity of the linear carbon chain is critical to the functionality of the final product.
Flammable;Corrosive;Irritant